Cas no 76758-18-4 (CONICASTEROL)
CONICASTEROL Chemical and Physical Properties
Names and Identifiers
-
- CONICASTEROL
- (3beta,5alpha,24R)-4-Methylene-ergost-8(14)-en-3-ol
- CHEMBL5189866
- SCHEMBL18862866
- AKOS030528263
- C29H48O
- (1R,5AR,7S,9AR,9BR,11AR)-1-[(2R,5R)-5,6-DIMETHYLHEPTAN-2-YL]-9A,11A-DIMETHYL-6-METHYLIDENE-1H,2H,3H,4H,5H,5AH,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-OL
- (3S,5R,9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- 76758-18-4
- 4-methylene-5alpha-campest-8(14)-en-3beta-ol
- LMST01031083
- (3S,9R,10R,13R,17R)-17-((2R,5R)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta(a)phenanthren-3-ol
- (3S,5R,9R,10R,13R,17R)-17-((2R,5R)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta(a)phenanthren-3-ol
- (3S,9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- CS-0032466
- 4-Methylene-24-methyl-8(14)-cholesten-3-ol
- (24R)-4-Methylene-24-methyl-8(14)-cholesten-3beta-ol
-
- Inchi: 1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18-20,23-24,26-27,30H,5,8-17H2,1-4,6-7H3/t19-,20-,23-,24+,26+,27+,28-,29+/m1/s1
- InChI Key: BDIHZBORJCSTHA-TYRJJJPYSA-N
- SMILES: O[C@H]1CC[C@@]2(C)[C@H](C1=C)CCC1=C3CC[C@H]([C@H](C)CC[C@@H](C)C(C)C)[C@@]3(C)CC[C@H]21
Computed Properties
- Exact Mass: 412.370516150g/mol
- Monoisotopic Mass: 412.370516150g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 701
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: Powder
- Density: 0.98±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (1.7E-6 g/L) (25 ºC),
CONICASTEROL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1523-1 mg |
Conicasterol |
76758-18-4 | 1mg |
¥1617.00 | 2022-02-28 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY232630-10mg |
conicasterol |
76758-18-4 | 98% | 10mg |
¥2970.00 | 2025-04-13 | |
| TargetMol Chemicals | TN1523-1 mg |
Conicasterol |
76758-18-4 | 98% | 1mg |
¥ 1,617 | 2023-07-11 | |
| TargetMol Chemicals | TN1523-1mg |
Conicasterol |
76758-18-4 | 1mg |
¥ 1617 | 2024-07-20 |
CONICASTEROL Suppliers
CONICASTEROL Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
- Triterpenoids
Additional information on CONICASTEROL
Conicasterol: A Comprehensive Overview
Conicasterol, identified by the CAS number 76758-18-4, is a naturally occurring sterol compound that has garnered significant attention in recent scientific research. This compound is primarily found in certain marine organisms, particularly in algae and other aquatic species, and has been extensively studied for its potential biological activities and applications. The name conicasterol itself is derived from its structural characteristics, which include a sterol backbone with specific functional groups that contribute to its unique properties.
The chemical structure of conicasterol consists of a four-ring system, which is characteristic of all sterols, along with a hydroxyl group and a methyl group attached to the structure. These functional groups play a crucial role in determining the compound's solubility, stability, and interactions with biological systems. Recent studies have highlighted the importance of these structural features in mediating the compound's bioactivity, particularly in its ability to modulate cellular signaling pathways and exert anti-inflammatory effects.
Conicasterol has been isolated from various marine sources, including green algae, red algae, and other marine organisms. Its extraction and purification have been optimized through advanced chromatographic techniques, enabling researchers to isolate pure samples for further analysis. The compound's natural abundance in marine environments suggests that it may play a role in the ecological adaptations of these organisms, potentially contributing to their resistance against environmental stressors such as UV radiation and oxidative stress.
In terms of biological activity, conicasterol has demonstrated significant potential as an anti-inflammatory agent. Recent research has shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that conicasterol could be developed into a therapeutic agent for inflammatory diseases, including arthritis and inflammatory bowel disease. Furthermore, studies have also indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cellular damage.
The application of conicasterol extends beyond the field of medicine. It has also been explored for its potential use in the cosmetic industry due to its ability to protect skin cells from oxidative damage and promote wound healing. Recent advancements in nanotechnology have enabled the incorporation of conicasterol into topical formulations, enhancing its bioavailability and efficacy when applied to the skin.
In addition to its biological applications, conicasterol has also been studied for its role in food science. Research has shown that it can act as a natural preservative, extending the shelf life of certain food products by inhibiting microbial growth. This property makes it an attractive alternative to synthetic preservatives, which are often associated with safety concerns.
The synthesis of conicasterol has also been a topic of interest among chemists. Several synthetic routes have been developed to produce this compound on a larger scale, including total synthesis from simple starting materials and semi-synthesis from naturally occurring precursors. These methods have improved the accessibility of conicasterol, facilitating further research into its potential applications.
In conclusion, conicasterol strong>, with its unique chemical structure and diverse biological activities, represents a promising compound with applications across multiple fields. From medicine to cosmetics and food science, this compound continues to be a subject of intense research interest. As our understanding of its properties deepens, it is likely that new applications will emerge, further solidifying its importance in both academic and industrial settings.
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